molecular formula C19H34N2O4 B5212018 2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate

2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate

Cat. No.: B5212018
M. Wt: 354.5 g/mol
InChI Key: LWHVJUAZMLPIAN-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate, also known as DPPA, is a compound that has been extensively studied for its scientific research applications. This compound is a derivative of piperidine and has been used in various biochemical and physiological studies due to its unique properties. In

Mechanism of Action

2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. This mechanism of action has been extensively studied in animal models and has been shown to be effective in improving memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been shown to have antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory effects, which may help to reduce the risk of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate. One area of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of this compound. Another area of research is the study of the long-term effects of this compound on cognitive function and the risk of neurodegenerative diseases such as Alzheimer's disease. Finally, there is also potential for the use of this compound in the treatment of other neurological disorders such as Parkinson's disease.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the brain and improved cognitive function. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound that may lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate involves the reaction of piperidine with acetic anhydride and 2,2-dimethyl-3-hydroxypropylamine. The resulting compound is then acetylated with acetic anhydride to form this compound. This process yields a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been used as a tool to study the role of acetylcholine in the central nervous system. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function.

Properties

IUPAC Name

[2,2-dimethyl-3-(2-piperidin-1-ylacetyl)oxypropyl] 2-piperidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O4/c1-19(2,15-24-17(22)13-20-9-5-3-6-10-20)16-25-18(23)14-21-11-7-4-8-12-21/h3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHVJUAZMLPIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)CN1CCCCC1)COC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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